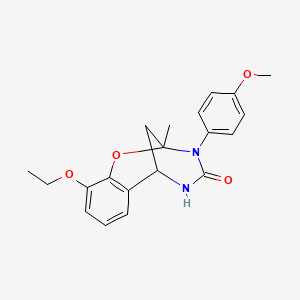

10-ethoxy-3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-ethoxy-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-25-17-7-5-6-15-16-12-20(2,26-18(15)17)22(19(23)21-16)13-8-10-14(24-3)11-9-13/h5-11,16H,4,12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHOTBGQXWARMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC3(CC2NC(=O)N3C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

10-Ethoxy-3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound belonging to the class of benzoxadiazocines. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. The compound has a molecular formula of and a molecular weight of approximately .

Anticancer Activity

Research indicates that benzoxadiazocine derivatives exhibit promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models of inflammation, it has been shown to significantly reduce markers such as TNF-alpha and IL-6 levels. This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .

The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with multiple biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It appears to modulate key signaling pathways such as NF-kB and MAPK pathways that are crucial for cell survival and proliferation .

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods involving the reaction of orthoesters with appropriate phenolic derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm its structure and purity .

Case Studies

Several case studies have explored the biological activity of related benzoxadiazocine compounds:

- Study on Anticancer Effects : A study published in Cancer Letters reported that similar compounds exhibited cytotoxicity against various cancer cell lines and suggested further exploration into their mechanisms .

- Anti-inflammatory Research : Another research article highlighted the anti-inflammatory properties of benzoxadiazocines in models of rheumatoid arthritis, indicating their potential as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism |

|---|---|---|---|

| 10-Ethoxy... | High | Moderate | Enzyme inhibition |

| Compound A | Moderate | High | Signaling modulation |

| Compound B | High | Low | Direct cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.